N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2S.ClH/c21-16-7-4-8-17-18(16)22-20(27-17)24(10-9-23-11-13-26-14-12-23)19(25)15-5-2-1-3-6-15;/h4,7-8,15H,1-3,5-6,9-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVQTLPHKBYFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The primary mechanism by which this compound exerts its effects is through the inhibition of specific enzymes and pathways involved in cellular processes. Notably, compounds in this class have been shown to interact with:
- Cyclooxygenase (COX) Enzymes : These enzymes play a crucial role in the arachidonic acid pathway, leading to the production of prostaglandins, which are mediators of inflammation and pain. Inhibition of COX-1 and COX-2 can result in anti-inflammatory and analgesic effects.
- Bcl-2 Family Proteins : Some studies suggest that benzothiazole derivatives may influence apoptosis by modulating Bcl-2 family proteins, potentially reactivating cell death pathways in cancer cells .
Pharmacological Properties
The pharmacological properties of this compound include:
- Anti-inflammatory Activity : Due to its COX-inhibiting properties, it may reduce inflammation and associated pain.
- Anticancer Potential : Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, suggesting a role as an anticancer agent .
In Vitro Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of similar compounds on leukemia cell lines, finding significant reductions in cellular proliferation and increased apoptosis rates at clinically relevant concentrations .
- The compound's effectiveness was compared to established chemotherapeutic agents like vincristine and vinblastine.
- Mechanistic Insights :
Biochemical Analysis
The compound's interactions with biomolecules indicate potential for further development. Key findings include:
- Inhibition of Prostaglandin Synthesis : Through COX inhibition, leading to decreased inflammatory responses.
- Binding Affinity Studies : Investigations into the binding characteristics with Bcl-XL have shown promising results for inducing apoptosis in resistant cancer cell lines .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research indicates that compounds with similar structures can inhibit histone deacetylases and modulate epigenetic regulators, suggesting potential applications in cancer therapy .
- For instance, studies have demonstrated that derivatives of benzothiazoles exhibit antiproliferative effects against various cancer cell lines, including breast and colon cancer .
- Antimicrobial Properties :
-
Inhibition of Specific Biological Targets :
- Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Synthesis and Characterization
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride typically involves multi-step synthetic routes. Key steps include:
- Condensation Reactions : Utilizing appropriate precursors to form the desired chlorobenzo[d]thiazole structure.
- Amidation : The introduction of the morpholinoethyl group through amidation reactions.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: Compounds with thiazolidinone cores (e.g., Compounds 9–13) generally exhibit moderate to high yields (53–90%), whereas cyclopropane-containing analogues (e.g., Compound 85) show lower yields (26%), highlighting challenges in synthesizing strained ring systems .
- Solubility and Bioavailability: The morpholinoethyl group in the target compound and CAS 338749-93-2 may enhance water solubility compared to non-polar substituents like benzylidene or trifluoromethoxy groups .
- Electronic Effects : Nitro and halogen substituents (e.g., in Compound 13 and the target compound) are likely to influence electronic properties, affecting interactions with biological targets such as enzymes or receptors .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the functionalization of the benzo[d]thiazole core. Key steps include:
- Step 1 : Chlorination at the 4-position of benzo[d]thiazol-2-amine using reagents like POCl₃ or NCS (N-chlorosuccinimide) to introduce the chloro substituent.
- Step 2 : Alkylation of the morpholinoethyl group via nucleophilic substitution, often employing a bromoethylmorpholine intermediate in polar aprotic solvents (e.g., DMF) under reflux.
- Step 3 : Amide coupling between the chlorobenzo[d]thiazole-morpholinoethyl intermediate and cyclohexanecarboxylic acid using coupling agents like EDCI/HOBt or DCC.
Final purification is achieved via recrystallization or column chromatography, with yields optimized by controlling solvent polarity and temperature gradients .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of protons from the morpholinoethyl group (δ ~3.5–4.0 ppm for N-CH₂) and cyclohexane carboxamide (δ ~1.2–2.2 ppm for cyclohexyl protons).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- Elemental Analysis : Ensures stoichiometric alignment with the molecular formula (e.g., C, H, N, S, Cl content).
Discrepancies in spectral data may indicate incomplete substitution or byproducts, necessitating re-purification .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodological Answer : Benzo[d]thiazole derivatives are known to interact with enzymes or receptors involved in cell proliferation and apoptosis. For example:
- Kinase Inhibition : Molecular docking studies suggest affinity for tyrosine kinases (e.g., EGFR) due to the chloro-thiazole moiety’s electron-withdrawing effects.
- Protein-Protein Interaction Disruption : The morpholinoethyl group may enhance solubility, enabling binding to hydrophobic pockets in targets like Bcl-2 family proteins.
In vitro assays (e.g., MTT for cytotoxicity) should be paired with Western blotting to confirm pathway modulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while THF may reduce side reactions.
- Temperature Control : Lower temperatures (0–5°C) during amide coupling minimize racemization.
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) accelerates coupling efficiency.
Design of Experiments (DoE) or response surface methodology (RSM) can statistically identify optimal parameters .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability or structural analogs. Strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa vs. MCF-7) and protocols (e.g., ATP-based vs. resazurin viability assays).
- Metabolic Stability Testing : Assess compound degradation in culture media via LC-MS to ensure consistent bioavailability.
- SAR Analysis : Compare activity of analogs (e.g., chloro vs. nitro substituents) to isolate critical functional groups. Reference structural comparison tables for clarity .
Q. What computational methods are suitable for predicting binding modes or pharmacokinetic properties?
- Methodological Answer : Advanced in silico approaches include:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability.
- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions based on the compound’s topological polar surface area (TPSA ≈ 95 Ų).
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes for morpholinoethyl group modifications. Validate predictions with SPR (surface plasmon resonance) for kinetic binding data .
Q. How to design derivatives to enhance selectivity for a specific biological target?
- Methodological Answer : Rational design strategies:
- Bioisosteric Replacement : Substitute the cyclohexane carboxamide with a piperidine ring to modulate lipophilicity.
- Fragment-Based Screening : Identify pharmacophoric motifs (e.g., chloro-thiazole as a hinge-binding group) via X-ray crystallography.
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to an E3 ligase ligand to degrade targets instead of inhibiting them.
Prioritize derivatives with ClogP < 4 and PSA < 140 Ų for improved CNS penetration if targeting neurological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
